3-chloro-N-(2,5-dimethylphenyl)propanamide 3-chloro-N-(2,5-dimethylphenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 39494-07-0
VCID: VC3844993
InChI: InChI=1S/C11H14ClNO/c1-8-3-4-9(2)10(7-8)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14)
SMILES: CC1=CC(=C(C=C1)C)NC(=O)CCCl
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol

3-chloro-N-(2,5-dimethylphenyl)propanamide

CAS No.: 39494-07-0

Cat. No.: VC3844993

Molecular Formula: C11H14ClNO

Molecular Weight: 211.69 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-(2,5-dimethylphenyl)propanamide - 39494-07-0

CAS No. 39494-07-0
Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
IUPAC Name 3-chloro-N-(2,5-dimethylphenyl)propanamide
Standard InChI InChI=1S/C11H14ClNO/c1-8-3-4-9(2)10(7-8)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Standard InChI Key RINULPAFJWFTTK-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NC(=O)CCCl
Canonical SMILES CC1=CC(=C(C=C1)C)NC(=O)CCCl

Structural and Molecular Characteristics

Atomic Composition and Bonding

The molecule consists of a propanamide backbone with a chlorine atom at the β-carbon (C3) and an N-linked 2,5-dimethylphenyl group. Key structural features include:

  • Aromatic system: A meta-substituted benzene ring with methyl groups at positions 2 and 5, creating steric hindrance that influences rotational freedom and intermolecular interactions.

  • Amide linkage: The –NH–C(=O)– group enables hydrogen bonding, a critical factor in crystallization behavior and solubility.

  • Chlorinated chain: The C3 chlorine atom introduces polarity and susceptibility to nucleophilic substitution reactions.

Table 1: Fundamental Physicochemical Properties

PropertyValue/DescriptorSource
Molecular FormulaC₁₁H₁₄ClNO
Molecular Weight211.69 g/mol
IUPAC Name3-chloro-N-(2,5-dimethylphenyl)propanamide
SMILESCC1=CC(=C(C=C1)C)NC(=O)CCCl
Topological Polar Surface Area29.1 Ų

Synthesis and Manufacturing

Laboratory-Scale Preparation

The synthesis typically involves a two-step protocol:

  • Amination: Reaction of 2,5-dimethylaniline with 3-chloropropanoyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is added to scavenge HCl, with reaction completion monitored via thin-layer chromatography (TLC).

  • Purification: Crude product is washed with sodium bicarbonate, dried over magnesium sulfate, and recrystallized from ethanol/water (3:1 v/v), yielding white crystalline solid with >95% purity.

Industrial Considerations

Scale-up challenges include:

  • Byproduct management: Over-alkylation at the amine site, mitigated by stoichiometric control (1:1.05 molar ratio of aniline to acyl chloride).

  • Solvent recovery: Dichloromethane is distilled and reused to reduce environmental impact.

Physicochemical Behavior

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃, CH₂Cl₂). Limited solubility in water (<0.1 g/L at 25°C).

  • Thermal stability: Decomposes above 210°C without melting, suggesting amorphous solid-state structure.

Spectroscopic Profiles

  • IR (KBr): ν = 3290 cm⁻¹ (N–H stretch), 1655 cm⁻¹ (C=O amide I), 1550 cm⁻¹ (N–H bend), 680 cm⁻¹ (C–Cl).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.10 (d, J=7.6 Hz, 1H, ArH), 6.95 (s, 1H, ArH), 6.75 (d, J=7.6 Hz, 1H, ArH), 3.55 (q, 2H, CH₂Cl), 2.30 (s, 3H, CH₃), 2.25 (s, 3H, CH₃).

Comparative Analysis with Structural Analogues

Pyrrole vs. Phenyl Derivatives

The pyrrole analogue 3-chloro-N-(2,5-dimethylpyrrol-1-yl)propanamide (PubChem CID 79100601) demonstrates distinct properties due to its heterocyclic ring :

Table 2: Phenyl vs. Pyrrole Derivative Comparison

ParameterPhenyl Derivative (This Compound)Pyrrole Derivative
Molecular FormulaC₁₁H₁₄ClNOC₉H₁₃ClN₂O
Molecular Weight211.69 g/mol200.66 g/mol
Aromatic SystemBenzenePyrrole
Hydrogen Bond Acceptor Sites2 (C=O, Cl)3 (C=O, Cl, N)

Key differences:

  • Reactivity: The pyrrole’s nitrogen lone pairs increase susceptibility to electrophilic substitution compared to the electron-rich benzene ring .

  • Bioactivity: Pyrrole derivatives often exhibit enhanced membrane permeability due to reduced polarity .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator